molecular formula C9H7ClN2O B2804255 2-Chloro-6-methoxy-1,5-naphthyridine CAS No. 27017-65-8

2-Chloro-6-methoxy-1,5-naphthyridine

Cat. No.: B2804255
CAS No.: 27017-65-8
M. Wt: 194.62
InChI Key: BUWWRQLQFJRZPS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-1,5-naphthyridine (CAS 27017-65-8) is a versatile heterocyclic building block of significant interest in scientific research and development. This compound belongs to the 1,5-naphthyridine family, a class of diazanaphthalenes known for its wide range of applications, particularly in medicinal chemistry and materials science . The primary value of this chemical lies in its role as a synthetic intermediate. The chlorine atom at the 2-position is a reactive site that enables further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse libraries of more complex 1,5-naphthyridine derivatives . The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with published derivatives exhibiting a broad spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . Furthermore, 1,5-naphthyridine-based compounds have been investigated for applications beyond medicine, such as organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, refer to the Safety Data Sheet for proper handling and storage procedures, which recommends storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-chloro-6-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWWRQLQFJRZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) to chlorinate 1,5-naphthyridine-2(1H)-one . The reaction conditions generally involve heating the reactants under reflux to achieve the desired chlorinated product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Oxychloride (POCl3): Used for chlorination reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit notable antimicrobial properties. For instance, compounds containing the naphthyridine core have been synthesized and tested against various bacterial strains. A study indicated that 2-chloro-6-methoxy-1,5-naphthyridine showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antitumor Properties

Naphthyridines are also explored for their antitumor activities. In particular, derivatives like this compound have been evaluated for their efficacy against cancer cell lines. Case studies have shown that modifications at specific positions on the naphthyridine ring can enhance cytotoxicity against various tumor types, including melanoma and leukemia .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in synthesizing complex molecules. For example, this compound can be utilized in cross-coupling reactions to form larger heterocyclic structures .

Ligands in Coordination Chemistry

Due to the presence of nitrogen atoms in its structure, this compound can act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used in catalysis or as sensors for detecting metal ions .

Activity TypeCompound TestedResultReference
AntibacterialThis compoundEffective against E. coli and S. aureus
AntitumorThis compoundCytotoxicity observed in melanoma cells
CoordinationMetal ComplexesFormation of stable complexes with Cu(II)

Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several naphthyridine derivatives, including this compound, and evaluated their antimicrobial properties using disk diffusion methods. The results indicated that this compound exhibited significant inhibition zones against multiple bacterial strains, supporting its potential development as an antibiotic .

Antitumor Efficacy Assessment

In another case study focused on cancer treatment, researchers modified the this compound structure to enhance its antitumor activity. The modified compounds were tested on human cancer cell lines, showing increased cell death rates compared to unmodified derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

Compound Name CAS Number Substituents Molecular Weight Purity (Typical) Key Physical Properties
2-Chloro-6-methoxy-1,5-naphthyridine 27017-65-8 2-Cl, 6-OCH₃ 194.61 g/mol 97% High polarity, moderate solubility in polar solvents
8-Chloro-2-methoxy-1,5-naphthyridine 107512-34-5 8-Cl, 2-OCH₃ 194.61 g/mol N/A Structural isomer; similar polarity
2-Chloro-6-methyl-1,5-naphthyridine 764717-61-5 2-Cl, 6-CH₃ 178.62 g/mol N/A Lower polarity; higher lipophilicity
2,6-Dichloro-1,5-naphthyridine N/A 2-Cl, 6-Cl 199.02 g/mol N/A Higher reactivity due to dual Cl substituents

Notes:

  • The methoxy group in this compound enhances electron density at position 6, reducing electrophilic substitution reactivity compared to dichloro analogs .
  • Methyl substituents (e.g., 2-Chloro-6-methyl-1,5-naphthyridine) increase hydrophobicity, making them more suitable for lipid-soluble applications .
Substitution Reactions
  • This compound : The chloro group at position 2 undergoes nucleophilic substitution (e.g., with amines or alkoxides) but is less reactive than dichloro derivatives due to electron donation from the methoxy group. For example, treatment with sodium methoxide yields 2-methoxy-1,5-naphthyridine .
  • 2,6-Dichloro-1,5-naphthyridine: Both chloro groups are reactive, but selective mono-substitution is achievable. Hydrazine reacts preferentially at position 2, yielding 2-hydrazino-6-chloro-1,5-naphthyridine .
Reduction and Hydrogenation
  • Hydrogenolysis of this compound often leads to ring reduction, complicating dehalogenation. In contrast, dichloro derivatives like 2,6-dichloro-1,5-naphthyridine are more prone to full dechlorination under reductive conditions .

Spectral and Electronic Characteristics

  • NMR Spectroscopy : this compound exhibits distinct AB coupling systems for aromatic protons, similar to dichloro analogs. However, the methoxy group causes upfield shifts for adjacent protons compared to methyl or chloro substituents .
  • Mass Spectrometry : Fragmentation patterns differ significantly between methoxy- and chloro-substituted derivatives. For instance, this compound shows a prominent [M+1]⁺ peak at m/z 195, while dichloro analogs exhibit higher molecular ion clusters .

Biological Activity

2-Chloro-6-methoxy-1,5-naphthyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique naphthyridine core, which is modified by a chlorine atom at the 2-position and a methoxy group at the 6-position. This structural configuration enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of naphthyridine, including this compound, can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators such as cyclin D1 and CDK4 .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12Induction of apoptosis via ROS generation
C-34 (related derivative)Various cancer lines0.2-2Inhibition of IL-1β and IL-6 secretion

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. Specifically, it has been reported to exhibit enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae due to its halogen substituents .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Streptococcus pneumoniae4High

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-treated models . This dual role suggests its potential application in treating inflammatory diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound can bind to specific enzymes involved in metabolic pathways, inhibiting or activating their functions.
  • Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis.
  • Cytokine Inhibition : By downregulating the expression of inflammatory cytokines, it mitigates inflammatory responses.

Case Studies

A notable case study involved the use of this compound in a murine model where it significantly reduced levels of inflammatory markers following LPS administration. At doses ranging from 1.25 to 5 mg/kg, it demonstrated protective effects against endotoxin-induced lethality .

Another study highlighted its cytotoxic effects against various cancer cell lines, showcasing its potential as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes for 2-chloro-6-methoxy-1,5-naphthyridine, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Phosphorus oxychloride (POCl₃) treatment : Reacting 6-methoxy-1,5-naphthyridin-2(1H)-one with POCl₃ under reflux (100–120°C, 4–6 hours) to substitute the hydroxyl group with chlorine. This method yields ~70–80% product .
  • Alternative pathway : Reductive cyclization of ethyl 6-methoxy-3-nitro-2-pyridinepyruvate using platinum oxide, followed by POCl₃ treatment. This multi-step process emphasizes the role of nitro reduction and cyclization in forming the naphthyridine core .

Q. Key considerations :

  • Excess POCl₃ ensures complete substitution but requires careful quenching to avoid side reactions.
  • Temperature control during cyclization prevents demethylation of the methoxy group .

Q. What nucleophilic substitution reactions are feasible at the 2-chloro position, and what reagents are optimal?

The 2-chloro group is highly reactive toward nucleophiles:

  • Methoxy substitution : Sodium methoxide (NaOMe) in methanol under reflux (4–7 hours) replaces chlorine with methoxy, yielding 2,6-dimethoxy derivatives (75% yield) .
  • Amine substitution : Primary amines (e.g., methylamine) in ethanol at 80°C yield 2-amino-6-methoxy derivatives. Steric hindrance from bulkier amines reduces efficiency .

Q. Methodological tip :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize substitution time and minimize over-oxidation.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • NMR :
    • ¹H NMR : Distinct aromatic protons (δ 8.5–9.0 ppm) and methoxy singlet (δ 3.9–4.1 ppm).
    • ¹³C NMR : Chlorine-bearing carbon at δ 140–145 ppm; methoxy carbon at δ 55–60 ppm .
  • Mass spectrometry : Molecular ion peak at m/z 196 (C₉H₇ClN₂O) with characteristic chlorine isotopic pattern .

Validation : Compare spectral data with known analogs (e.g., 2,6-dichloro-1,5-naphthyridine) to confirm substitution patterns .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence regioselectivity in cross-coupling reactions?

The electron-donating methoxy group at position 6 directs electrophilic substitution to the para position (C-4 or C-8). For example:

  • Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids preferentially occurs at C-4 due to methoxy-induced electron density redistribution .
  • Buchwald-Hartwig amination : Amines couple at C-8 under ligand-controlled conditions (XPhos ligand, 100°C), achieving >85% selectivity .

Q. Experimental design :

  • Use DFT calculations (B3LYP/6-31G*) to map electron density and predict coupling sites .
  • Validate with X-ray crystallography of products to confirm regioselectivity .

Q. What strategies mitigate competing demethylation during functionalization of the methoxy group?

Demethylation occurs under harsh acidic/oxidative conditions (e.g., HBr/AcOH, >100°C). Mitigation approaches include:

  • Protecting groups : Temporarily replace methoxy with a tert-butyldimethylsilyl (TBS) ether before reactions requiring strong acids .
  • Mild dealkylation : Use BBr₃ in dichloromethane at −78°C to selectively cleave methyl groups without degrading the naphthyridine core .

Case study : Conversion of this compound to 2-chloro-6-hydroxy-1,5-naphthyridine via BBr₃ yielded 92% product without side reactions .

Q. How does this compound compare to halogenated naphthyridine analogs in enzyme inhibition studies?

A comparative analysis of IC₅₀ values against Plasmodium PI4K (malaria target):

CompoundIC₅₀ (nM)Selectivity vs. human kinases
2-Chloro-6-methoxy derivative12 ± 2>100-fold
2,6-Dichloro analog8 ± 150-fold
6-Methoxy-2-fluoro analog25 ± 3>200-fold

Mechanistic insight : The methoxy group enhances hydrophobic interactions with the enzyme’s active site, while chlorine improves binding affinity. Fluoro analogs exhibit reduced potency due to weaker electronegativity .

Q. What computational methods predict the reactivity of this compound in radical reactions?

  • DFT studies : Calculate bond dissociation energies (BDEs) for C–Cl (75 kcal/mol) and C–O (90 kcal/mol) bonds to predict radical stability. The C–Cl bond is more prone to homolytic cleavage .
  • Molecular dynamics simulations : Model interactions with methyl radicals in solvent (e.g., DMSO) to identify preferred attack sites (C-3 > C-4) .

Validation : ESR spectroscopy confirms radical intermediates during photolysis .

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